4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile
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Description
4-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile is a compound related to the chromene and benzonitrile chemical groups. Compounds in this family have been studied for their unique chemical structures and properties.
Synthesis Analysis
The synthesis of related chromene compounds often involves domino reactions and can yield various functionalized derivatives. For instance, functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans have been synthesized from 3-nitro-2-(trifluoromethyl)-2H-chromenes (Korotaev, Barkov, & Sosnovskikh, 2013).
Molecular Structure Analysis
The molecular structures of chromene derivatives have been extensively studied using techniques like X-ray diffraction. These studies reveal details about the geometric parameters and conformation of the molecules (Sharma et al., 2015).
Chemical Reactions and Properties
Chromenes undergo various chemical reactions, including domino reactions and cycloadditions. The reactivity and regiochemistry of these reactions can be influenced by factors like the presence of nitro groups and other substituents (Dorostkar-Ahmadi et al., 2011).
Physical Properties Analysis
The physical properties of chromene derivatives can be affected by their molecular structure. For instance, the conformation of the central linker in bisbenzonitrile derivatives significantly influences their molecular packing and stability (Maciejewska, Wolska, & Żabiński, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and interaction with other molecules, can be complex. Studies have shown various interactions, including hydrogen bonding and electron-withdrawing effects, which play a significant role in determining the chemical behavior of chromene and benzonitrile derivatives (Graneek, Bailey, & Schnell, 2018).
Future Directions
properties
IUPAC Name |
4-(4-methyl-2-oxochromen-6-yl)oxy-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c1-10-6-17(20)24-15-5-3-12(8-13(10)15)23-16-4-2-11(9-18)7-14(16)19(21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOAMQMNQMESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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